![molecular formula C20H12Cl2N2O2S B11707414 (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a furan ring, and chlorophenyl groups. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan aldehyde and the thiazolidinone intermediate.
Addition of Chlorophenyl Groups: The chlorophenyl groups can be added via a nucleophilic substitution reaction using chlorophenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.
Medicine
Drug Development: The compound is being investigated for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry
Agriculture: It may be used in the development of agrochemicals for protecting crops from pests and diseases.
作用机制
The mechanism of action of (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes, disrupting metabolic pathways in microorganisms and cancer cells.
DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.
相似化合物的比较
Similar Compounds
- **(2Z,5Z)-5-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- **(2Z,5Z)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
Chlorophenyl Groups: The presence of chlorophenyl groups in (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE enhances its lipophilicity and potential biological activity compared to similar compounds with methoxy or methyl groups.
属性
分子式 |
C20H12Cl2N2O2S |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-13-7-5-12(6-8-13)17-10-9-14(26-17)11-18-19(25)24-20(27-18)23-16-4-2-1-3-15(16)22/h1-11H,(H,23,24,25)/b18-11- |
InChI 键 |
ZKHFICIRSYCUDS-WQRHYEAKSA-N |
手性 SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
![3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)
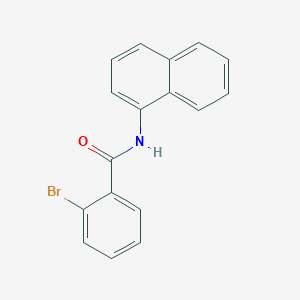
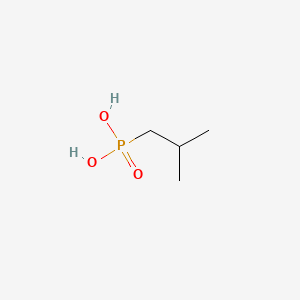
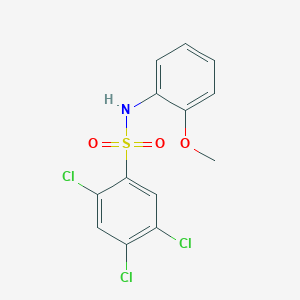
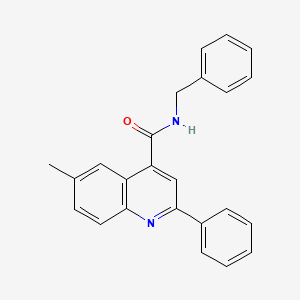
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
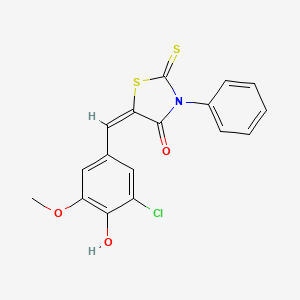
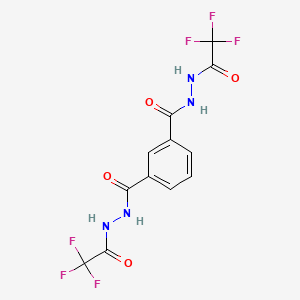
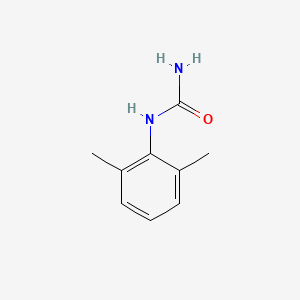
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
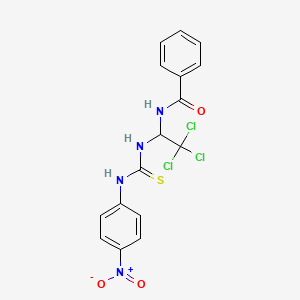
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
